Benzenesulfonamide, N,N'-carbonylbis[4-methyl-

Descripción general

Descripción

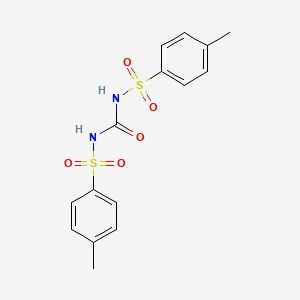

Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] is an organic compound with the molecular formula C15H16N2O5S2 and a molecular weight of 368.43 g/mol . This compound is characterized by the presence of two sulfonamide groups attached to a central urea moiety, with each sulfonamide group linked to a methyl-substituted benzene ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] typically involves the reaction of 4-methylbenzenesulfonyl chloride with urea . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Stainless steel reactors with temperature control

Purification: Crystallization or recrystallization from suitable solvents

Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity assessment

Análisis De Reacciones Químicas

Types of Reactions

Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] undergoes various chemical reactions, including:

Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

Reduction: The nitro groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Benzenesulfonamide derivatives are integral in drug development, particularly as intermediates in synthesizing sulfonylureas—medications used to manage diabetes. The compound serves as an impurity marker in gliclazide synthesis, which is crucial for quality control in pharmaceutical manufacturing .

Agricultural Chemistry

The compound is utilized in developing agrochemicals, particularly herbicides and fungicides. Its sulfonamide group enhances biological activity and efficacy against pests and diseases in crops .

Material Science

In materials science, benzenesulfonamide compounds are explored for their properties as additives in polymers and resins. They improve thermal stability and mechanical strength, making them suitable for high-performance materials used in various industrial applications .

Case Study 1: Antidiabetic Drug Development

A study focused on the synthesis of novel sulfonamide derivatives revealed that benzenesulfonamide, N,N'-carbonylbis[4-methyl-] exhibited promising hypoglycemic activity when tested on diabetic animal models. The findings indicated a significant reduction in blood glucose levels, suggesting potential for further development into therapeutic agents for diabetes management.

Case Study 2: Agrochemical Efficacy

Research conducted on the efficacy of benzenesulfonamide-based herbicides demonstrated enhanced weed control compared to traditional herbicides. Field trials showed a marked increase in crop yield due to effective weed suppression, highlighting the compound's potential role in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] can be compared with other sulfonamide derivatives, such as:

Benzenesulfonamide, 4-methyl-: Lacks the urea moiety and has different biological activities.

N-Butyl-Benzenesulfonamide: Contains a butyl group instead of a methyl group, leading to variations in solubility and reactivity.

The uniqueness of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] lies in its dual sulfonamide groups and central urea moiety, which confer specific chemical and biological properties .

Actividad Biológica

Benzenesulfonamide, N,N'-carbonylbis[4-methyl-], also known as Gliclazide Impurity 23, is a compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

- Molecular Formula : C₁₅H₁₆N₂O₅S₂

- Molecular Weight : 368.43 g/mol

- CAS Number : 5219-81-8

The compound is characterized by a sulfonamide group and a carbonyl bis structure, contributing to its diverse biological activities.

Synthesis and Structure

The synthesis of benzenesulfonamide derivatives often involves the reaction of substituted benzenesulfonyl chlorides with appropriate amines or amino acids. The structural configuration allows for modifications that enhance its pharmacological properties. For instance, the introduction of various substituents can lead to compounds with improved antimicrobial or anti-inflammatory activities.

Antimicrobial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported:

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- In carrageenan-induced rat paw edema models, compounds derived from benzenesulfonamides demonstrated inhibition rates of up to 94.69% at varying time points .

- The anti-inflammatory mechanism is believed to involve the reduction of reactive oxygen species during microbial invasion, which can also contribute to its antimicrobial efficacy.

Antioxidant Properties

Benzenesulfonamide derivatives have shown antioxidant activities comparable to Vitamin C in certain studies:

Case Studies and Research Findings

Several studies have focused on the biological activity of benzenesulfonamide derivatives:

- Study on Anticancer Activity :

- Development of Nonsteroidal Progesterone Receptor Antagonists :

- Antimicrobial Evaluation :

Summary Table

Propiedades

IUPAC Name |

1,3-bis-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c1-11-3-7-13(8-4-11)23(19,20)16-15(18)17-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLWHGQKHHKWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482127 | |

| Record name | Benzenesulfonamide, N,N'-carbonylbis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-81-8 | |

| Record name | Benzenesulfonamide, N,N'-carbonylbis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.